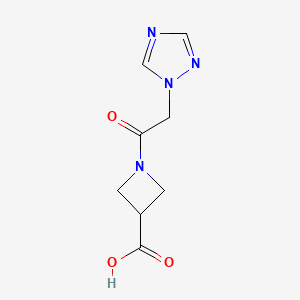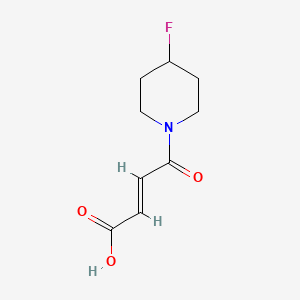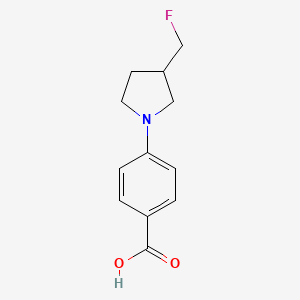![molecular formula C14H15NO2 B1489300 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1539796-22-9](/img/structure/B1489300.png)
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid”, it’s possible that it could be synthesized through a Suzuki–Miyaura coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving this compound . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .科学的研究の応用
Structural Characterization and Analysis Techniques
Chemolysis for Structural Analysis : The use of thermochemolysis with tetramethylammonium hydroxide (TMAH) is a notable technique for the structural characterization of humic substances, which might involve compounds similar to 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid. This method facilitates the analysis of carboxylic and hydroxyl groups in organic compounds, providing insights into their structure through methylation, which improves chromatographic separation. This approach offers a low-cost and easily implemented technique for analyzing complex organic materials, potentially including novel carboxylic acids (Río & Hatcher, 2013).
Applications in Drug Synthesis
Biomass-Derived Chemicals for Drug Synthesis : Levulinic acid, a biomass-derived chemical with carbonyl and carboxyl functional groups, exemplifies the potential of carboxylic acids in drug synthesis. Its derivatives are utilized to synthesize various chemicals, showcasing the utility of carboxylic acids in creating cost-effective and cleaner drug synthesis processes. This approach emphasizes the role of carboxylic acids, like 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, in medicinal chemistry, particularly in cancer treatment and the development of medical materials (Zhang et al., 2021).
Environmental Applications
Herbicide Research and Toxicity : The study of organotin(IV) complexes, including those derived from carboxylic acids like 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, highlights their application in antituberculosis activity and offers a window into the environmental impact and management of such compounds. These studies contribute to our understanding of the ecological implications and potential uses of carboxylic acid derivatives in agricultural and environmental settings (Iqbal, Ali, & Shahzadi, 2015).
Advanced Materials and Chemistry
Supramolecular Chemistry : Research on calixpyrrole scaffolds, which bear structural and functional resemblance to carboxylic acid derivatives, underscores the importance of these compounds in the development of supramolecular capsules. These capsules have applications ranging from molecular recognition to the encapsulation of small molecules, demonstrating the versatility of carboxylic acid frameworks in designing novel materials and chemical sensors (Ballester, 2011).
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(11(2)8-10)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHSJFRMSNERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



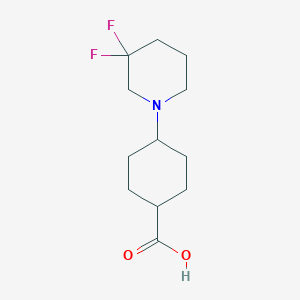

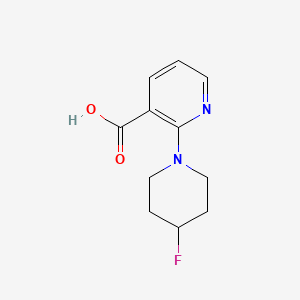




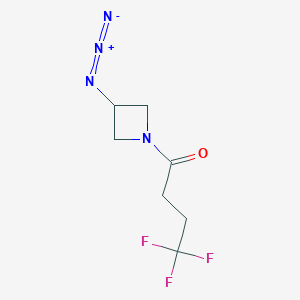
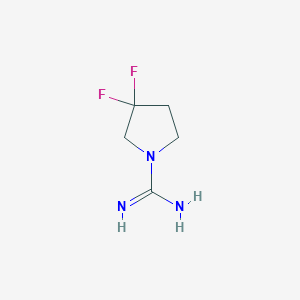
![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
